



Technical Guide: 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2,5-Anhydro-D-glucitol-1,6diphosphate

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CAS Number: 4429-47-4

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate is a phosphorylated derivative of 2,5-anhydro-D-glucitol, a structural analog of fructose. This molecule plays a role in cellular metabolism by interacting with key regulatory enzymes in the glycolytic and gluconeogenic pathways. Its structural similarity to fructose-1,6-bisphosphate allows it to act as a modulator of enzymes that utilize this crucial metabolic intermediate. This technical guide provides an in-depth overview of **2,5-Anhydro-D-glucitol-1,6-diphosphate**, including its biochemical properties, its role in metabolic regulation, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Biochemical Properties and Metabolic Role

2,5-Anhydro-D-glucitol-1,6-diphosphate functions as an allosteric effector of several key enzymes in central carbon metabolism. Its primary interactions are with phosphofructokinase-1 (PFK-1), pyruvate kinase, and fructose-1,6-bisphosphatase.

It is known to be a weak activator of phosphofructokinase-1 (PFK-1), the enzyme that catalyzes the committed step of glycolysis.[1] Additionally, it acts as a limited stimulator of yeast pyruvate kinase.[2][3][4] In the context of gluconeogenesis, **2,5-Anhydro-D-glucitol-1,6-diphosphate** has been identified as a noncompetitive inhibitor of rat liver fructose **1,6-bisphosphatase**.[1]



The modulation of these enzymes suggests that **2,5-Anhydro-D-glucitol-1,6-diphosphate** can influence the overall flux of both glycolysis and gluconeogenesis.

Interestingly, its analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, exhibits more potent effects. For instance, the mannitol analog is a strong activator of rabbit liver pyruvate kinase and a potent inhibitor of rabbit liver fructose 1,6-bisphosphatase.

The unphosphorylated precursor, 2,5-anhydro-D-glucitol, is a known inhibitor of fructose-1,6-bisphosphate aldolase.[5]

Quantitative Data

Specific quantitative data for the interaction of **2,5-Anhydro-D-glucitol-1,6-diphosphate** with its target enzymes is not readily available in the public domain. However, data for its structural analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, and its precursor, 2,5-anhydro-D-glucitol, provide valuable comparative insights.

Compound	Enzyme	Organism/Tiss ue	Effect	Quantitative Value (Ki / Ka)
2,5-Anhydro-D- mannitol-1,6- bisphosphate	Pyruvate Kinase	Rabbit Liver	Activation	Apparent Ka = 9.5 ± 0.9 μM
2,5-Anhydro-D- mannitol-1,6- bisphosphate	Fructose 1,6- bisphosphatase	Rabbit Liver	Inhibition	Apparent Ki = 3.6 ± 0.3 μM
2,5-Anhydro-D- glucitol	Fructose-1,6- bisphosphate Aldolase	Not Specified	Inhibition	Ki in the range of 10-3 mM[5]
2,5-Anhydro-D- mannitol	Fructose-1,6- bisphosphate Aldolase	Not Specified	Inhibition	Ki in the range of 10-3 mM[5]

Experimental Protocols



Synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate

A detailed, publicly available protocol for the direct chemical synthesis of **2,5-Anhydro-D-glucitol-1,6-diphosphate** is not readily found in the literature. However, a method for the preparation of a related compound, 2,5-anhydro di-(hydrido) di-phosphate di-hydrate mannitol (glucitol), has been described. This method involves the conversion of **1,6-di-phospho** neokestose from banana fruit using sodium borohydride in ammonium hydroxide.[5]

General Steps for the Preparation of the Analog:

- Extraction of neokestose-1,6-di-phosphate from commercial banana fruit.
- Conversion of the extracted compound to the 2,5-anhydro derivative using NaBH4 in NH4OH (pH 11.4) over 18 hours.[5]
- Characterization of the product using negative ion mass spectrometry and inductively coupled mass spectrometry.[5]

For the synthesis of related amino derivatives, such as 6-amino-1,5-anhydro-6-deoxy-D-glucitol, a multi-step process starting from 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been reported.[6]

Enzymatic Assay for Phosphofructokinase-1 (PFK-1) Activity

This protocol is adapted from general PFK-1 activity assays and is designed to evaluate the effect of **2,5-Anhydro-D-glucitol-1,6-diphosphate**.

Principle: The activity of PFK-1 is determined using a coupled enzyme assay. PFK-1 converts fructose-6-phosphate and ATP to fructose-1,6-bisphosphate and ADP. The ADP produced is then used in a series of reactions involving pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT



- Fructose-6-phosphate (F6P) solution
- ATP solution
- NADH solution
- Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
- 2,5-Anhydro-D-glucitol-1,6-diphosphate (test compound)
- Purified PFK-1 enzyme

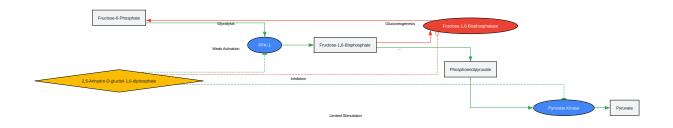
Procedure:

- Prepare a reaction mixture containing Assay Buffer, F6P, ATP, NADH, and the coupling enzymes.
- Add varying concentrations of 2,5-Anhydro-D-glucitol-1,6-diphosphate to the reaction mixture. A control reaction without the test compound should also be prepared.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the purified PFK-1 enzyme.
- Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The rate of NADH oxidation is proportional to the PFK-1 activity. Calculate the initial velocity of the reaction for each concentration of the test compound.
- Plot the PFK-1 activity as a function of the 2,5-Anhydro-D-glucitol-1,6-diphosphate concentration to determine its effect (activation or inhibition).

Signaling and Metabolic Pathways

2,5-Anhydro-D-glucitol-1,6-diphosphate exerts its effects by modulating key regulatory points in glycolysis and gluconeogenesis.





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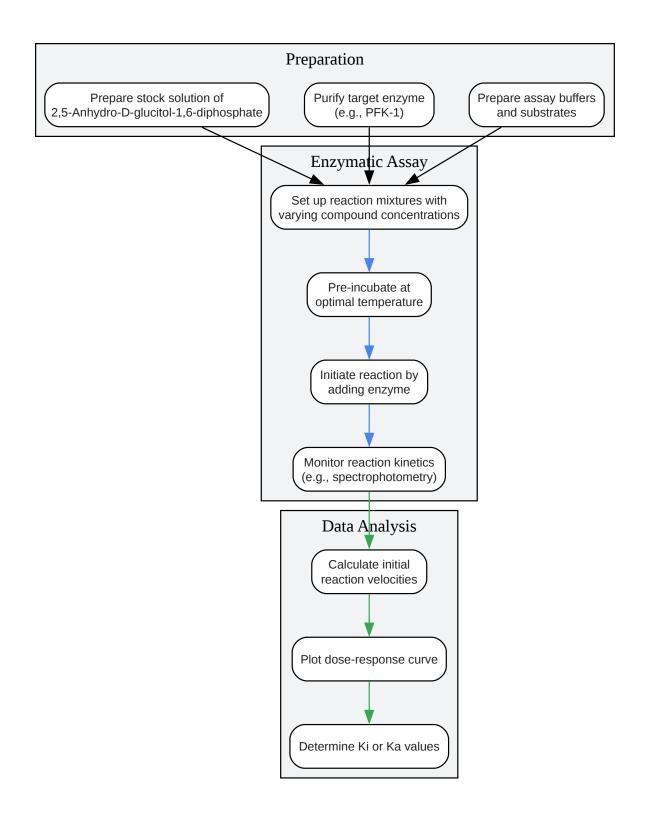
Regulation of Glycolysis and Gluconeogenesis

The diagram above illustrates the points of intervention for **2,5-Anhydro-D-glucitol-1,6-diphosphate** in the opposing pathways of glycolysis and gluconeogenesis. By weakly activating the glycolytic enzymes PFK-1 and pyruvate kinase, and inhibiting the gluconeogenic enzyme fructose-1,6-bisphosphatase, it can shift the metabolic balance towards glucose breakdown.

Experimental Workflow

The following workflow outlines the general steps for characterizing the effects of **2,5-Anhydro-D-glucitol-1,6-diphosphate** on a target enzyme.





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Enzyme Characterization Workflow



This workflow provides a systematic approach to investigating the modulatory effects of **2,5-Anhydro-D-glucitol-1,6-diphosphate** on its target enzymes, from initial preparation to final data analysis.

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- To cite this document: BenchChem. [Technical Guide: 2,5-Anhydro-D-glucitol-1,6-diphosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140010#cas-number-for-2-5-anhydro-d-glucitol-1-6-diphosphate]

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